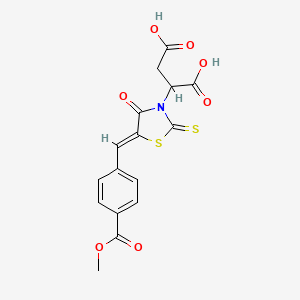

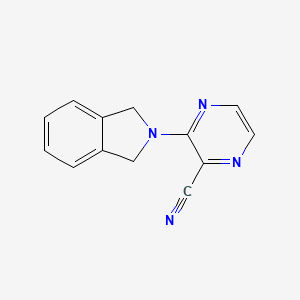

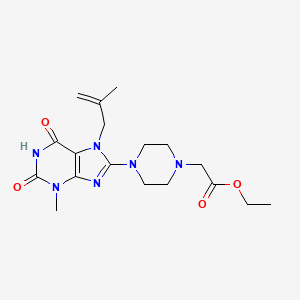

![molecular formula C24H16Cl3N3S B2637180 (Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile CAS No. 478041-76-8](/img/structure/B2637180.png)

(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C24H16Cl3N3S and its molecular weight is 484.82. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Evaluation

A study conducted by Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar to the compound . They investigated the antibacterial and antifungal activities of these compounds against several pathogens, highlighting the potential for pharmacological applications beyond traditional drug use contexts. The microwave-assisted reactions, compared to conventional methods, offered a rapid and efficient synthesis route, indicating a promising approach for developing new compounds with antimicrobial properties (Mistry & Desai, 2006).

Modulating Multidrug Resistance in Tumor Cells

Tasaka et al. (1997) researched the synthesis of 2-phenylimidazo[2,1-b]benzothiazole derivatives, focusing on their ability to overcome multidrug resistance in tumor cells. This study provides valuable insights into the potential use of such compounds in cancer treatment, specifically in enhancing the efficacy of chemotherapy by overcoming drug resistance mechanisms in cancer cells (Tasaka et al., 1997).

Antimicrobial, Anticancer, and Antioxidant Activities

Al-Mutairi et al. (2022) detailed the synthesis and evaluation of novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][1,3]benzothiazole derivatives for their antimicrobial, anticancer, and antioxidant activities. Their findings underscore the versatility of such compounds in biomedical research, offering promising leads for the development of new therapeutic agents (Al-Mutairi et al., 2022).

Cascade Synthesis of Imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine Derivatives

Kravchenko et al. (2014) performed a cascade synthesis of a novel imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazine derivative, demonstrating the chemical versatility and potential for creating complex molecules with significant pharmacological interest. This work illustrates the synthetic possibilities for generating compounds with potentially unique biological activities (Kravchenko et al., 2014).

Mechanism of Action

Target of Action

The primary target of (2Z)-2-(3-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile, also known as 3R-1126, is the mutant Isocitrate dehydrogenase 1 (IDH1), which is one of the most commonly mutated metabolic genes across human cancers .

Mode of Action

The compound 3R-1126 inhibits the mutant IDH1 (mIDH1). The mIDH1 produces an oncometabolite, ®-2-hydroxyglutarate, which disrupts enzymes involved in epigenetics and other processes .

Biochemical Pathways

The inhibition of mIDH1 by 3R-1126 affects the PI3K/PTEN pathway, which is thought to be a major factor in tumor resistance to approved chemotherapy agents .

Result of Action

The inhibition of mIDH1 by 3R-1126 restores DNA demethylation, derepressing the cytoplasmic double-stranded DNA (dsDNA) sensor CGAS and transposable element (TE) subclasses . This leads to the activation of the innate immune signaling, triggering viral mimicry and stimulating antitumor immunity .

properties

IUPAC Name |

(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl3N3S/c25-16-5-3-4-14(10-16)15(13-28)11-21-23(18-9-8-17(26)12-19(18)27)29-24-30(21)20-6-1-2-7-22(20)31-24/h3-5,8-12H,1-2,6-7H2/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEBWDZUYBHRLX-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)C=C(C#N)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)/C=C(\C#N)/C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

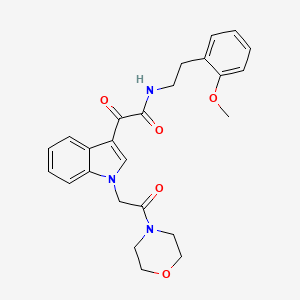

![3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2637102.png)

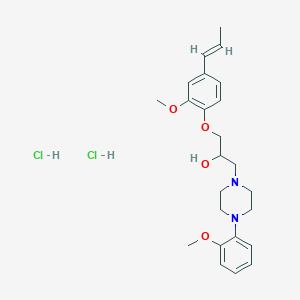

![methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2637104.png)

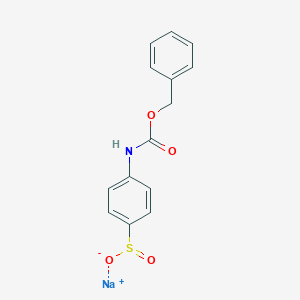

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2637109.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)

![8-isobutyl-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637113.png)